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Introduction

The Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is
activated by binding to various types of collagen, a major component of the extracellular matrix.
[1][2][3] Unlike typical RTKs that dimerize upon ligand binding, DDR1 exists as a pre-formed
dimer.[1][2] Its activation process is unusually slow and sustained.[4] Upon activation, DDR1
triggers a cascade of downstream signaling pathways that regulate critical cellular processes,
including proliferation, differentiation, adhesion, migration, and invasion.[5][6][7]

Given its role in transmitting signals from the extracellular matrix, altered DDR1 function,
through overexpression or mutation, has been implicated in the progression of numerous
diseases, including fibrosis, atherosclerosis, inflammation, and various cancers.[1][2][3][8] This
has made DDR1 an attractive therapeutic target. Ddr1-IN-1 is a potent and selective, ATP-
competitive inhibitor developed to probe the pharmacological consequences of DDR1
inhibition.[6][9][10] This guide provides a detailed overview of the structural and quantitative
aspects of the Ddr1-IN-1 and DDR1 complex, including key experimental methodologies and
the signaling pathways involved.
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Quantitative Data: Inhibitor Potency and Binding
Affinities

The inhibitory activity of Ddr1-IN-1 and other related compounds against DDR1 has been
quantified using various biochemical and cell-based assays. The data below summarizes key

metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective
concentration), and KD (dissociation constant).
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Compound Target Assay Type Value (nM) References
Kinase Assa 6][9o][10][11][12
Ddr1-IN-1 DDR1 Y 105 [elIS]O] L] 2]
(Lanthascreen) [13]
Kinase Assay
DDR2 413 [6][9][10][12]
(Lanthascreen)
Cell
DDR1 Autophosphoryla 86 - 87 [6][9][10][11]
tion (U20S)
Kinase Assay
DDR1-IN-2 DDR1 47 [3][6][10]
(Lanthascreen)
Kinase Assay
DDR2 145 [6][10]
(Lanthascreen)
Cell
DDR1 Autophosphoryla 9 [6][10]
tion (U20S)
Ponatinib DDR1/DDR2 Kinase Assay 9 [1]
Imatinib DDR1 Kinase Assay 43 2]
Isothermal
DDR1 Titration 1.9 [1]
Calorimetry (KD)
Cell
DDR1 Autophosphoryla 21 [1]
tion (U20S)
Nilotinib DDR1 Kinase Assay 3.7 [2]
Dasatinib DDR1 Kinase Assay 1.35 [2]
DDR-TRK-1 DDR1 Kinase Assay 9.4 [12][14]
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The structural basis for the potency and selectivity of Ddr1-IN-1 has been elucidated through
X-ray crystallography. The co-crystal structure of the human DDR1 kinase domain in complex
with Ddr1-IN-1 was solved at a resolution of 2.2 A (PDB ID: 4CKR).[1][6]

Key structural insights include:

» Binding Conformation: Ddr1-IN-1 is a type Il kinase inhibitor, meaning it binds to the inactive
'DFG-out’ conformation of the kinase domain.[1][6][10] In this conformation, the conserved
Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic
pocket that is not present in the active 'DFG-in' state. This is a characteristic feature
exploited by inhibitors like imatinib and Ddr1-IN-1.[1][15]

o Key Interactions: The inhibitor binds in the ATP pocket. The carbonyl of its indolin-2-one
"head" group forms a hydrogen bond with the backbone of Met704 in the hinge region of the
kinase.[1] The trifluoromethyl group on the "tail" region of Ddr1-IN-1 occupies the
hydrophobic pocket created by the DFG-out conformation.[1]

o Basis for Selectivity: While Ddr1-IN-1 shares similarities with multi-targeted inhibitors like
imatinib, its selectivity for DDR1 over kinases like Abelson kinase (ABL) is attributed to
specific structural differences.[1] An ether bridge in Ddr1-IN-1 orientates its head group away
from the P-loop of ABL, disrupting critical hydrophobic interactions that are necessary for
potent ABL inhibition.[1][16]
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Mechanism of Ddr1-IN-1 binding to the DDR1 kinase domain.

DDR1 Signaling Pathways

DDR1 activation by collagen initiates several downstream signaling cascades that are highly
dependent on cell type and context.[2] Inhibition of DDR1 with molecules like Ddr1-IN-1 is
intended to block these pathways. The major pathways implicated include PI3K/Akt/mTOR,
various MAPK pathways, and NF-kB.[5][17][18] These pathways collectively regulate cell
survival, proliferation, migration, and invasion.[5][8][19]
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Simplified overview of major DDR1 signaling pathways.
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Experimental Protocols

The characterization of the DDR1-IN-1 and DDR1 complex relies on a suite of biochemical,
biophysical, and cell-based assays.

Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of the
isolated DDR1 kinase domain.

o LanthaScreen® Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer
(FRET)-based assay used to determine the IC50 of Ddr1-IN-1.[6][10]

o Principle: The assay detects the binding and displacement of a fluorescently-labeled, ATP-
competitive inhibitor (tracer) to the kinase. A europium (Eu)-labeled anti-tag antibody binds
to the kinase, and when the Alexa Fluor® 647-labeled tracer also binds, FRET occurs
between the europium donor and the Alexa Fluor® acceptor.

o Method: A test compound (e.g., Ddr1-IN-1) is incubated with the DDR1 kinase, the Eu-
labeled antibody, and the tracer. If the compound binds to the kinase's ATP pocket, it
displaces the tracer, leading to a loss of the FRET signal.

o Readout: The decrease in FRET signal is measured, and the data is used to calculate the
IC50 value of the inhibitor.[20]

o Radiometric Kinase Assay (HotSpot™): This is a classic method that measures the transfer
of a radioactive phosphate from ATP to a substrate.[21]

o Reagents: The assay includes the active DDR1 kinase domain, a specific peptide
substrate (e.g., modified AXLtide), kinase assay buffer, and y-33P-labeled ATP.[21]

o Method: The kinase, substrate, and inhibitor are pre-incubated. The reaction is initiated by
adding the y-33P-ATP cocktail and incubated at 30°C.

o Quenching & Detection: The reaction is stopped by spotting the mixture onto
phosphocellulose paper. The paper is washed with phosphoric acid to remove unbound y-
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33P-ATP. The radioactivity remaining on the paper, which corresponds to the
phosphorylated substrate, is quantified using a scintillation counter.

Prepare Reagents:
- DDR1 Kinase
- Peptide Substrate
- Inhibitor (Ddr1-IN-1)
- y-33P-ATP Cocktail

Incubate Kinase, Substrate,
& Inhibitor in reaction tube

Initiate Reaction:
Add y-33P-ATP Cocktail

Incubate at 30°C
(e.g., 15 minutes)

:

Stop Reaction:
Spot mixture onto
P81 phosphocellulose paper

:

Wash paper with
phosphoric acid to
remove free 33P-ATP

:

Quantify:
Measure radioactivity
on paper (scintillation counting)

Calculate % Inhibition
and determine IC50
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Workflow for a radiometric DDR1 kinase inhibition assay.

Cell-Based DDR1 Autophosphorylation Assay

This assay measures the inhibitor's efficacy in a cellular context by quantifying the inhibition of
collagen-induced DDR1 autophosphorylation.

o Cell Culture: Human osteosarcoma (U20S) cells, which endogenously express DDR1, are
commonly used.[9][11] Cells are plated and grown to a suitable confluency.

« Inhibitor Treatment: Cells are treated with various concentrations of the inhibitor (e.g., Ddr1-
IN-1) for a defined period.

o Stimulation: DDR1 is activated by adding collagen | (e.g., from rat tail) to the culture medium
for a specified time (e.g., 90 minutes).[11][22]

e Lysis and Western Blotting: Cells are lysed, and total protein is quantified. Equal amounts of
protein are separated by SDS-PAGE and transferred to a membrane.

o Detection: The membrane is probed with a primary antibody specific for phosphorylated
DDR1 (e.g., anti-pY513) and a primary antibody for total DDR1 as a loading control.

e Quantification: The intensity of the bands is measured using densitometry software (e.g.,
ImageJ).[11] The ratio of phosphorylated DDRL1 to total DDR1 is calculated and plotted
against inhibitor concentration to determine the EC50 value.

Biophysical Interaction Analysis

 Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed
during a binding event. It was used to determine that imatinib binds to the DDR1 kinase
domain with a dissociation constant (KD) of 1.9 nM, indicating a very strong interaction.[1]

» Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring
molecular interactions in real-time.[23] While not explicitly detailed for Ddr1-IN-1 in the
provided context, it is a standard method for characterizing inhibitor binding kinetics.
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o Principle: Aligand (e.g., the DDR1 kinase domain) is immobilized on a gold-coated sensor
chip. An analyte (the inhibitor) in solution is flowed over the chip.

o Detection: Binding of the analyte to the immobilized ligand changes the refractive index at
the sensor surface, which is detected as a shift in the resonance angle of reflected
polarized light.

o Data Output: The resulting sensorgram provides real-time data on the association and
dissociation phases of the interaction, allowing for the calculation of the on-rate (ka), off-
rate (kd), and the equilibrium dissociation constant (KD).[24][25]

Conclusion

Ddrl1-IN-1 is a well-characterized, selective inhibitor that targets the inactive 'DFG-out’
conformation of the DDR1 kinase domain. Its mechanism of action, potency, and selectivity
have been thoroughly investigated through a combination of X-ray crystallography, biochemical
assays, and cell-based studies. The structural and quantitative data presented in this guide
underscore the key interactions that govern the DDR1-IN-1 complex and provide a solid
foundation for its use as a chemical probe to dissect DDR1-dependent signaling. For drug
development professionals, the detailed methodologies and structural insights offer a roadmap
for the rational design of next-generation DDR1 inhibitors with improved therapeutic profiles for
treating cancer, fibrosis, and other inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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